molecular formula C20H18FNO2S B11321910 N-(4-ethoxyphenyl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide

N-(4-ethoxyphenyl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11321910
M. Wt: 355.4 g/mol
InChI Key: WQYZQFUFEASRMQ-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide is a compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a fluorine atom attached to another phenyl ring, and a thiophene ring attached to the benzamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with an appropriate amine, such as 4-ethoxyaniline, under acidic conditions to form the corresponding benzamide.

    Introduction of the Thiophene Group: The thiophene group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with a thiophene derivative, such as thiophene-2-carboxaldehyde, in the presence of a base like sodium hydride.

    Final Coupling Reaction: The final step involves coupling the intermediate product with a suitable reagent to form the desired N-(4-ethoxyphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, appropriate solvents, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-Ethoxyphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide
  • N-(4-Ethoxyphenyl)-4-chloro-N-[(thiophen-2-yl)methyl]benzamide
  • N-(4-Ethoxyphenyl)-4-fluoro-N-[(furan-2-yl)methyl]benzamide

Uniqueness

N-(4-Ethoxyphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18FNO2S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18FNO2S/c1-2-24-18-11-9-17(10-12-18)22(14-19-4-3-13-25-19)20(23)15-5-7-16(21)8-6-15/h3-13H,2,14H2,1H3

InChI Key

WQYZQFUFEASRMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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